molecular formula C18H13BrO3 B13934279 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-

Cat. No.: B13934279
M. Wt: 357.2 g/mol
InChI Key: AUHWEWKHNPKENN-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 6th position and a phenylmethoxy group at the 4th position on the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- typically involves the bromination of 2-naphthalenecarboxylic acid followed by the introduction of the phenylmethoxy group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thioethers, ethers.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studying the interactions of aromatic compounds with biological macromolecules.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- involves its interaction with molecular targets through various pathways. The bromine atom and phenylmethoxy group contribute to its reactivity and binding affinity with different substrates. The compound can act as an electrophile or nucleophile depending on the reaction conditions, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is unique due to the specific positioning of the bromine and phenylmethoxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

6-bromo-4-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H13BrO3/c19-15-7-6-13-8-14(18(20)21)9-17(16(13)10-15)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21)

InChI Key

AUHWEWKHNPKENN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=C(C=CC3=CC(=C2)C(=O)O)Br

Origin of Product

United States

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